
2-Methyl-1,3-oxathiolan-5-one
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Overview
Description
2-Methyl-1,3-oxathiolan-5-one is a heterocyclic compound with the molecular formula C4H6O2S It is a sulfur-containing five-membered ring with an oxygen atom and a sulfur atom in the ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1,3-oxathiolan-5-one can be synthesized through several methods. One common method involves the condensation of mercaptoethanol with formaldehyde, which is typical for the synthesis of thioacetals . Another method involves the (3+2)-cycloaddition of thioketones and acetylenedicarboxylic acid, resulting in the formation of 1,3-oxathiolan-5-ones . This reaction is typically carried out in a one-pot reaction with short reaction times and high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The oxathiolane ring undergoes nucleophilic attack at the carbonyl or sulfur atom:
Hydrolysis
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Acidic Conditions : Ring-opening yields 2-methyl-3-mercaptopropanoic acid derivatives.
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Basic Conditions : Forms sodium thiolate intermediates , which can be alkylated or oxidized .
Aminolysis
Reaction with primary amines (e.g., benzylamine) produces thioamide derivatives :
C4H6O2S+R NH2→R NH C S CH2CH3+H2O
Yields exceed 80% in THF at 60°C .
Alcoholysis
Methanol or ethanol cleaves the ring, generating thioester derivatives (e.g., methyl 3-mercaptopropionate) .
Polymerization and Copolymerization
2-Methyl-1,3-oxathiolan-5-one participates in radical-initiated polymerization with vinyl monomers (e.g., methyl methacrylate):
Conditions :
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Initiator: 2,2’-azobis(isobutyronitrile) (AIBN, 1 mol%).
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Solvent: Dimethyl sulfoxide (DMSO).
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Temperature: 70°C.
Outcomes :
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Polymers exhibit enhanced thermal stability (T<sub>g</sub> > 120°C).
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Copolymers with 2-hydroxyethyl methacrylate show pH-responsive swelling , making them suitable for drug delivery.
Derivatization for Bioactive Compounds
The compound serves as a precursor for antiviral and antitumor agents:
Comparative Reactivity
Reaction Type | Reagents/Conditions | Major Product | Application |
---|---|---|---|
Hydrolysis | H<sub>2</sub>O/H<sup>+</sup> | 3-Mercaptopropanoic acid | Thiol synthesis |
Aminolysis | R-NH<sub>2</sub>, THF, 60°C | Thioamide derivatives | Antimicrobial agents |
Alcoholysis | R-OH, HCl | Alkyl thioesters | Polymer precursors |
Copolymerization | AIBN, DMSO, 70°C | pH-responsive copolymers | Drug delivery systems |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Methyl-1,3-oxathiolan-5-one is C5H8O2S, with a molecular weight of approximately 132.18 g/mol. The compound features a five-membered ring structure containing sulfur and oxygen atoms, which contributes to its unique reactivity.
Polymer Chemistry
Radical Polymerization
this compound is utilized in radical polymerization processes to create functionalized polymers. Its ability to undergo radical reactions allows for the synthesis of materials with tailored properties suitable for applications in coatings, adhesives, and biomedical devices.
Case Study: Copolymerization
A study demonstrated the copolymerization of this compound with 2-hydroxyethyl methacrylate. The resulting polymers exhibited enhanced thermal stability and mechanical properties, indicating potential for drug delivery systems due to their biocompatibility.
Polymerization Reaction | Monomers Involved | Properties of Resulting Polymers |
---|---|---|
Radical Copolymerization | 2-Hydroxyethyl methacrylate | Enhanced thermal stability and mechanical properties |
Medicinal Chemistry
Nucleoside Analogues
Research indicates that derivatives of 1,3-oxathiolanes, including this compound, have been explored as nucleoside analogues in antiviral therapies. These compounds can inhibit viral replication by mimicking natural nucleotides.
Case Study: Antiviral Activity
Studies on oxathiolane nucleoside analogues have shown that they can effectively compete with natural deoxynucleotides for incorporation into viral DNA during replication, thereby inhibiting chain elongation by reverse transcriptase . The presence of sulfur in the structure enhances the biological activity of these compounds.
Nucleoside Analogue | Target Virus | Mechanism of Action |
---|---|---|
Oxathiolane Derivatives | HIV | Inhibition of reverse transcriptase |
Biotechnology
Bioconjugation Techniques
In proteomics research, this compound serves as a reactive intermediate for modifying proteins and peptides. Its unique chemical structure allows it to form stable conjugates with biomolecules, facilitating the study of protein interactions and functions.
Research Findings
Recent findings highlight the unique reactivity profile of this compound compared to similar compounds:
Compound | Reaction Type | Key Findings |
---|---|---|
This compound | Radical Copolymerization | High efficiency in forming stable copolymers |
5-Methyl-1,3-oxathiolane-2-thione | Nucleophilic Ring Opening | Less effective due to lack of reactive groups |
1,3-Thiazolidine Derivatives | Polymerization | Similar reactivity but lower selectivity |
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-oxathiolan-5-one involves its interaction with molecular targets and pathways in biological systems. The compound can undergo phosphorylation to form triphosphate derivatives, which can then interact with nucleic acids and enzymes . This interaction can lead to the inhibition of viral replication or the modulation of cellular processes.
Comparison with Similar Compounds
2-Methyl-1,3-oxathiolan-5-one can be compared with other similar compounds, such as:
1,3-Oxathiolane: A related compound with similar chemical properties and applications.
2-Methyl-4-propyl-1,3-oxathiane: Another sulfur-containing heterocycle used in the flavor and fragrance industry.
1,3-Oxathiolane nucleoside analogues: These compounds have applications in antiviral therapy and are structurally related to this compound.
Properties
Molecular Formula |
C4H6O2S |
---|---|
Molecular Weight |
118.16 g/mol |
IUPAC Name |
2-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C4H6O2S/c1-3-6-4(5)2-7-3/h3H,2H2,1H3 |
InChI Key |
KVSJPZXQQDSSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1OC(=O)CS1 |
Origin of Product |
United States |
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